REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH:20]=CC)=[C:5]2[C:9](=[C:10]([CH3:12])[CH:11]=1)[N:8]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:7]=[CH:6]2.O.N1C(C)=CC=CC=1C.I([O-])(=O)(=O)=[O:33].[Na+]>O1CCOCC1.[Os](=O)(=O)(=O)=O>[CH:20]([C:4]1[C:3]([O:2][CH3:1])=[CH:11][C:10]([CH3:12])=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[C:13]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:14])=[O:33] |f:3.4|
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Name
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tert-Butyl 5-methoxy-7-methyl-4-(prop-1-en-1-yl)-1H-indole-1-carboxylate
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Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
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COC=1C(=C2C=CN(C2=C(C1)C)C(=O)OC(C)(C)C)C=CC
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Name
|
|
Quantity
|
7.27 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
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I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
let stir at room temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was removed from the ice bath
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with methylene chloride and water
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was absorbed onto silica
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography (0-50% ethyl acetate/heptanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C2C=CN(C2=C(C=C1OC)C)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |